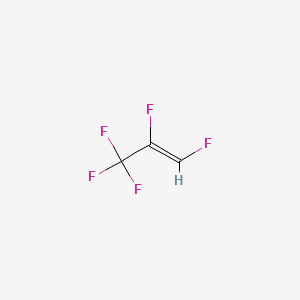

(Z)-1,2,3,3,3-Pentafluoropropene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(Z)-1,2,3,3,3-pentafluoroprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HF5/c4-1-2(5)3(6,7)8/h1H/b2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMUPYMORYHFFCT-UPHRSURJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(F)(F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C(/C(F)(F)F)\F)\F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HF5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001027281 | |

| Record name | (1Z)-1,2,3,3,3-Pentafluoro-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001027281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5528-43-8, 2252-83-7 | |

| Record name | (1Z)-1,2,3,3,3-Pentafluoro-1-propene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5528-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propene, 1,2,3,3,3-pentafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002252837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Z)-1,2,3,3,3-Pentafluoropropene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005528438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propene, 1,2,3,3,3-pentafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (1Z)-1,2,3,3,3-Pentafluoro-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001027281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-1,2,3,3,3-pentafluoropropene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.432 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-Pentafluoroprop-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(Z)-1,2,3,3,3-Pentafluoropropene chemical properties

An In-depth Technical Guide on the Chemical Properties of (Z)-1,2,3,3,3-Pentafluoropropene

Introduction

This compound, also known as (Z)-HFO-1225ye, is a hydrofluoroolefin (HFO) with the chemical formula C₃HF₅.[1][2] It is a colorless gas at room temperature and has garnered significant interest as a refrigerant, a foam blowing agent, and a monomer for fluoropolymer synthesis due to its low global warming potential (GWP) compared to hydrofluorocarbons (HFCs).[1][3] This technical guide provides a comprehensive overview of the chemical properties of this compound, targeting researchers, scientists, and professionals in drug development who may encounter or utilize fluorinated compounds.

Chemical and Physical Properties

This compound is a fluorinated olefin with a molecular weight of 132.03 g/mol .[4][5] The presence of a carbon-carbon double bond and five fluorine atoms significantly influences its chemical behavior.[1] The "Z" designation in its name refers to the stereochemistry of the molecule, where the higher priority substituents on each carbon of the double bond are on the same side.[3] Thermodynamic studies have shown that the (Z)-isomer is more stable than its (E)-isomer counterpart.[3]

Data Presentation: Summary of Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₃HF₅ | [5] |

| Molecular Weight | 132.03 g/mol | [4] |

| CAS Number | 5528-43-8 | [2] |

| Boiling Point | -14.7 ± 8.0 °C | [2] |

| Physical State | Colorless gas (at room temperature and standard pressure) | [1] |

| Global Warming Potential (GWP, 100-year) | Approximately 6 | [6] |

| Atmospheric Lifetime | Approximately 18 days | [6] |

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are often specific to the instrumentation and objectives of a particular study. However, general methodologies for key experiments are outlined below.

Synthesis: Dehydrofluorination of 1,1,2,3,3,3-Hexafluoropropane

A common laboratory and industrial method for the synthesis of 1,2,3,3,3-pentafluoropropene (a mixture of E and Z isomers) is the dehydrofluorination of 1,1,2,3,3,3-hexafluoropropane (HFC-236ea).[1][2]

General Procedure:

-

1,1,2,3,3,3-Hexafluoropropane gas is passed through a heated reactor containing a catalyst.

-

Common catalysts include chromium-based catalysts (e.g., fluorinated Cr₂O₃), aluminum fluoride (AlF₃), or magnesium fluoride (MgF₂).[7][8]

-

The reaction is typically carried out at elevated temperatures, for instance, around 350 °C.[7][8]

-

The product stream, containing (Z)- and (E)-1,2,3,3,3-pentafluoropropene, unreacted starting material, and hydrogen fluoride (HF), is then cooled.

-

The mixture of isomers can be separated and purified using distillation techniques.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To elucidate the molecular structure and confirm the Z-configuration.

-

Nuclei Observed: ¹H, ¹⁹F, and ¹³C NMR are typically used.[1]

-

General Protocol: A sample of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃) and analyzed using a high-resolution NMR spectrometer. The chemical shifts, coupling constants, and multiplicities of the signals provide detailed structural information. The magnitude of the ³J(H,F) coupling constant across the double bond is a key parameter for distinguishing between the Z and E isomers.[1]

Infrared (IR) Spectroscopy:

-

Purpose: To identify functional groups and characteristic vibrational modes.[1]

-

General Protocol: An IR spectrum of the gaseous sample is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum will show characteristic absorption bands for the C=C double bond, C-H bond, and C-F bonds.[1]

Mass Spectrometry (MS):

-

Purpose: To determine the molecular weight and fragmentation pattern.[1]

-

General Protocol: The gaseous sample is introduced into a mass spectrometer. Electron ionization (EI) is a common method used to generate ions. The resulting mass spectrum will show a molecular ion peak (at m/z = 132) and characteristic fragment ions resulting from the cleavage of C-C and C-F bonds.[1][9]

Chemical Reactivity and Atmospheric Degradation

The presence of the double bond makes this compound susceptible to addition reactions.[3] In the atmosphere, its primary degradation pathway is through reactions with hydroxyl (OH) radicals and chlorine (Cl) atoms.[1][10] These reactions are relatively rapid, leading to a short atmospheric lifetime and a low GWP.[6] The reaction with Cl atoms, for example, leads to the formation of trifluoroacetyl fluoride and formyl fluoride.[1][11]

Applications

The primary applications of this compound are in areas where low GWP is a critical requirement.

-

Refrigerants: It is used as a component in refrigerant blends for air conditioning and refrigeration systems.[1]

-

Fluoropolymer Synthesis: It serves as a monomer in the production of specialty fluoropolymers.[3]

Relevance to Drug Development and Biological Imaging

Currently, there is no significant evidence to suggest that this compound has direct applications in drug development or as a biological imaging agent. Its known properties and primary uses are in the materials and chemicals industries. While some fluorinated molecules are used in medicinal chemistry and bioimaging, this compound itself is not a compound of focus in these fields. A search for its use in biological imaging techniques did not yield any specific research demonstrating this application.

Mandatory Visualizations

Caption: General experimental workflow for the synthesis and characterization of this compound.

Caption: Simplified atmospheric degradation pathway of this compound.

Safety and Handling

This compound is a gas under pressure and may explode if heated.[12] It can cause skin and serious eye irritation, and may cause respiratory irritation, drowsiness, or dizziness.[12] As a simple asphyxiant, it may displace oxygen and cause rapid suffocation.[12] Proper personal protective equipment, including gloves, safety glasses, and respiratory protection in case of inadequate ventilation, should be used when handling this chemical.[12]

Conclusion

This compound is a chemically significant hydrofluoroolefin with well-defined physical and chemical properties. Its primary utility lies in its application as a low-GWP refrigerant and as a monomer for fluoropolymers. While its chemical reactivity, particularly its atmospheric degradation, is an active area of research, there is currently no substantial evidence to support its use in drug development or biological imaging. The experimental protocols for its synthesis and characterization are based on standard chemical techniques, providing a solid foundation for further research and application in its intended fields.

References

- 1. Buy this compound | 2252-83-7 [smolecule.com]

- 2. 1,2,3,3,3-Pentafluoropropene - Wikipedia [en.wikipedia.org]

- 3. This compound | 5528-43-8 | Benchchem [benchchem.com]

- 4. (1Z)-1,2,3,3,3-Pentafluoro-1-propene | C3HF5 | CID 5708673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [precision.fda.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Activation of pentafluoropropane isomers at a nanoscopic aluminum chlorofluoride: hydrodefluorination versus dehydrofluorination - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1-Propene, 1,1,3,3,3-pentafluoro- [webbook.nist.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. synquestlabs.com [synquestlabs.com]

Spectroscopic Profile of (Z)-1,2,3,3,3-Pentafluoropropene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (Z)-1,2,3,3,3-Pentafluoropropene (also known as (Z)-HFO-1225ye). The information compiled herein is intended to support research, development, and quality control activities involving this fluorinated olefin. This document presents available quantitative spectroscopic data, detailed experimental protocols for data acquisition, and a logical workflow for the spectroscopic analysis of this compound.

Introduction

This compound is a fluorinated hydrocarbon with the chemical formula C₃HF₅ and a molecular weight of 132.03 g/mol . It exists as a colorless gas at room temperature. This compound is of significant interest as a precursor to hydrofluoroolefins (HFOs), which are being developed as refrigerants with low global warming potential. The "Z" designation in its name refers to the specific stereochemistry of the molecule, where the higher priority substituents on each carbon of the double bond are on the same side.

The spectroscopic characterization of this compound is crucial for its identification, purity assessment, and structural elucidation. The primary analytical techniques employed for this purpose are Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for this compound.

Table 1: Infrared (IR) Spectroscopy Data

Infrared spectroscopy of this compound reveals characteristic vibrational modes corresponding to its functional groups. The spectrum is marked by absorptions from C=C, C-F, and C-H stretching and bending vibrations.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| C=C Stretch | 1680 - 1640 |

| C-F Stretch | 1400 - 1000 |

| =C-H Stretch | 3100 - 3000 |

Note: Specific peak values from experimental data were not available in the searched literature. The table provides typical ranges for the expected functional groups.

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen, fluorine, and carbon atoms within the molecule. The spectra are consistent with a structure containing one hydrogen atom and five fluorine atoms in three distinct chemical environments.

¹H NMR: The proton NMR spectrum is expected to show a single, complex multiplet for the hydrogen atom on the double bond. This complexity arises from coupling to the fluorine atoms.

¹⁹F NMR: The fluorine NMR spectrum is anticipated to display three distinct signals corresponding to the -CF₃ group, the vinylic fluorine cis to the hydrogen, and the vinylic fluorine trans to the hydrogen. A key feature for confirming the (Z)-isomer is a smaller coupling constant (³JHF) for the cis-relationship between the hydrogen and the fluorine on the double bond compared to the trans-coupling in the (E)-isomer.

¹³C NMR: The carbon NMR spectrum will show signals for the three carbon atoms in the molecule: the CF₃ carbon and the two sp²-hybridized carbons of the double bond.

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H | Data not available | multiplet | Data not available | =CH F |

| ¹⁹F | Data not available | multiplet | Data not available | -F C= |

| ¹⁹F | Data not available | multiplet | Data not available | =CHF |

| ¹⁹F | Data not available | multiplet | Data not available | -CF₃ |

| ¹³C | Data not available | Data not available | Data not available | C F₃ |

| ¹³C | Data not available | Data not available | Data not available | =C (F)CF₃ |

| ¹³C | Data not available | Data not available | Data not available | =C HF |

Note: While the expected patterns are described, specific, experimentally determined chemical shifts and coupling constants for this compound were not found in the provided search results.

Table 3: Mass Spectrometry (MS) Data

Mass spectrometry of this compound provides information on its molecular weight and fragmentation pattern. The molecular ion peak is observed at an m/z corresponding to its molecular weight.

| m/z | Relative Intensity | Assignment |

| 132 | Data not available | [C₃HF₅]⁺ (Molecular Ion) |

| Data not available | Data not available | CF₃⁺ |

| Data not available | Data not available | C₂HF₂⁺ |

| Data not available | Data not available | CF₂⁺ |

| Data not available | Data not available | CHF⁺ |

| Data not available | Data not available | CF⁺ |

Note: A detailed experimental mass spectrum with relative intensities was not available. The fragment ions listed are based on the expected fragmentation patterns for fluorinated compounds, involving the cleavage of C-F and C-CF₃ bonds.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound, based on established techniques for volatile and fluorinated compounds.

Gas-Phase Fourier Transform Infrared (FTIR) Spectroscopy

This protocol is designed for the qualitative and quantitative analysis of gaseous this compound.

Instrumentation:

-

FTIR spectrometer equipped with a gas cell (e.g., 10 cm path length) with infrared-transparent windows (e.g., KBr or ZnSe).

-

Vacuum line for evacuating the gas cell.

-

Gas handling system for introducing the sample.

Procedure:

-

Background Spectrum: Evacuate the gas cell to a high vacuum. Collect a background spectrum to account for any atmospheric and instrumental interferences.

-

Sample Introduction: Introduce the gaseous this compound into the gas cell to a known pressure.

-

Data Acquisition: Acquire the infrared spectrum of the sample.

-

Data Analysis: Process the spectrum by subtracting the background. Identify characteristic absorption bands and compare them with reference spectra if available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes the preparation and analysis of a sample of this compound for ¹H, ¹⁹F, and ¹³C NMR spectroscopy.

Instrumentation:

-

High-field NMR spectrometer.

-

NMR tubes suitable for volatile samples (e.g., J. Young tubes).

Sample Preparation:

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, acetone-d₆).

-

Sample Introduction: Due to the gaseous nature of the compound at room temperature, the sample can be condensed into the NMR tube containing the deuterated solvent at low temperature (e.g., using a dry ice/acetone bath). The tube is then sealed.

-

Homogenization: Ensure the sample is thoroughly mixed with the solvent.

Data Acquisition:

-

¹H NMR: Acquire the proton NMR spectrum.

-

¹⁹F NMR: Acquire the fluorine NMR spectrum.

-

¹³C NMR: Acquire the carbon-13 NMR spectrum. Decoupling techniques (e.g., proton decoupling) may be employed to simplify the spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the separation and identification of this compound, particularly in mixtures.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Capillary column suitable for the separation of volatile fluorinated compounds (e.g., a mid-polarity column).

Procedure:

-

Sample Introduction: Inject a gaseous sample of this compound into the GC inlet.

-

Chromatographic Separation: Use a suitable temperature program for the GC oven to separate the components of the sample.

-

Mass Spectrometric Detection: As the compound elutes from the GC column, it is introduced into the ion source of the mass spectrometer.

-

Ionization and Analysis: Use electron ionization (EI) to fragment the molecules. The mass analyzer separates the resulting ions based on their mass-to-charge ratio.

-

Data Analysis: Identify the peak corresponding to this compound based on its retention time and mass spectrum. Analyze the fragmentation pattern to confirm the structure.

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

An In-depth Technical Guide on the Thermodynamic Properties of Pentafluoropropene Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of key pentafluoropropene isomers: 1,2,3,3,3-pentafluoropropene (HFO-1225ye), 1,1,3,3,3-pentafluoropropene (HFO-1225zc), and 1,1,2,3,3-pentafluoropropene (HFO-1225yc). These compounds are of significant interest as next-generation refrigerants, propellants, and building blocks in chemical synthesis due to their low global warming potential. A thorough understanding of their thermodynamic behavior is crucial for the design and optimization of systems utilizing these fluorinated olefins.

Core Thermodynamic Properties

The fundamental thermodynamic properties of these isomers dictate their performance in various applications. Key parameters include molecular weight, boiling point, enthalpy of formation, entropy, specific heat capacity, and vapor pressure.

General Properties

A summary of the fundamental physical properties of the pentafluoropropene isomers is provided in Table 1.

| Property | HFO-1225ye (Z-isomer) | HFO-1225ye (E-isomer) | HFO-1225zc | HFO-1225yc |

| Chemical Name | (Z)-1,2,3,3,3-Pentafluoropropene | (E)-1,2,3,3,3-Pentafluoropropene | 1,1,3,3,3-Pentafluoropropene | 1,1,2,3,3-Pentafluoropropene |

| Molecular Formula | C₃HF₅ | C₃HF₅ | C₃HF₅ | C₃HF₅ |

| Molecular Weight ( g/mol ) | 132.03[1] | 132.033[2] | 132.03[3][4] | 132.033 |

| Normal Boiling Point (°C) | -21[5] | -18.5[2] | -21[6] | 1-2 |

Enthalpy, Entropy, and Specific Heat

| Property | HFO-1225zc (Calculated) |

| Standard Gibbs Free Energy of Formation (kJ/mol) | -925.16[3] |

| Standard Enthalpy of Formation (gas, kJ/mol) | -987.12[3] |

| Enthalpy of Fusion (kJ/mol) | 10.40[3] |

| Enthalpy of Vaporization (kJ/mol) | 16.93[3] |

For the isomerization between the (Z) and (E) forms of HFO-1225ye, the following thermodynamic data have been reported:

-

Enthalpy of Z to E isomerization: +2.843 (±0.1) kcal/mol

-

Entropy of Z to E isomerization: 0.74 eu (entropy units)

The positive enthalpy of isomerization indicates that the (Z) isomer is more thermodynamically stable than the (E) isomer.

Vapor Pressure

Comprehensive experimental vapor pressure data as a function of temperature for all three isomers is limited. For 1,1,1,3,3-pentafluoropropane (R-245fa), a structurally related compound, detailed vapor pressure measurements have been conducted and fitted to the Antoine equation. While not a direct isomer of pentafluoropropene, this data provides insight into the behavior of similar fluorinated propanes.

Experimental Protocols

The determination of thermodynamic properties relies on precise and well-established experimental techniques. The following sections outline the methodologies commonly employed for the key parameters discussed.

Determination of Enthalpy of Formation

The standard enthalpy of formation (ΔHf°) of fluorinated organic compounds is most reliably determined using combustion calorimetry .

Methodology: Oxygen Bomb Calorimetry

-

Sample Preparation: A precise mass of the pentafluoropropene isomer is placed in a sample holder within a high-pressure vessel, known as a "bomb."

-

Combustion: The bomb is filled with a high pressure of pure oxygen. The combustion is initiated by passing an electric current through a fuse wire in contact with the sample.

-

Temperature Measurement: The bomb is submerged in a known mass of water in a calorimeter. The temperature of the water is meticulously monitored before and after combustion.

-

Heat Calculation: The heat released by the combustion reaction is calculated from the temperature rise of the water and the heat capacity of the calorimeter system.

-

Correction to Standard State: Corrections are applied to account for the heat of combustion of the fuse wire and any incomplete combustion products. The energy of combustion is then used to calculate the standard enthalpy of formation using Hess's Law, with known standard enthalpies of formation for the combustion products (CO₂, HF, and H₂O).

dot

Caption: Experimental workflow for thermodynamic property determination.

Determination of Specific Heat Capacity

The specific heat capacity (Cp) of gaseous refrigerants can be determined using methods such as differential scanning calorimetry (DSC) or classical methods like the continuous-flow calorimeter .

Methodology: Differential Scanning Calorimetry (DSC)

-

Sample and Reference: A known mass of the gaseous sample is hermetically sealed in a sample pan. An identical empty pan serves as a reference.

-

Controlled Heating: Both the sample and reference pans are heated at a precisely controlled rate over the desired temperature range.

-

Heat Flow Measurement: The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

Calculation: The specific heat capacity is calculated from this differential heat flow, the heating rate, and the mass of the sample. A baseline measurement with two empty pans and a calibration with a standard material of known specific heat capacity (e.g., sapphire) are performed to ensure accuracy.

Determination of Vapor Pressure

Vapor pressure is a critical property for refrigerants and can be measured using static or dynamic methods. The static method is widely used for its accuracy.

Methodology: Static Vapor Pressure Measurement

-

Sample Degassing: A pure sample of the pentafluoropropene isomer is placed in a thermostatically controlled equilibrium cell. The sample is thoroughly degassed to remove any dissolved air or other non-condensable gases.

-

Temperature Control: The temperature of the equilibrium cell is precisely controlled and measured using a calibrated thermometer.

-

Pressure Measurement: The system is allowed to reach thermal and phase equilibrium, at which point the pressure of the vapor phase is measured using a high-precision pressure transducer.

-

Data Collection: Vapor pressure measurements are taken at various temperatures to establish the vapor pressure curve. The data is often fitted to a vapor pressure equation, such as the Antoine or Wagner equation, to allow for interpolation.

Modeling of Thermodynamic Properties

In addition to experimental measurements, thermodynamic properties of refrigerants are often modeled using equations of state (EoS). Common models include the Martin-Hou, Peng-Robinson, and Helmholtz energy equations of state. These models, when properly formulated and fitted with experimental data, can accurately predict a wide range of thermodynamic properties over various conditions of temperature and pressure.

dot

Caption: Workflow for thermodynamic property modeling.

References

- 1. US20210380858A1 - Hfo-1234ze, hfo-1225zc and hfo-1234yf containing compositions and processes for producing and using the compositions - Google Patents [patents.google.com]

- 2. 1,1,1,2,2-Pentafluoropropane [webbook.nist.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Buy this compound | 2252-83-7 [smolecule.com]

- 6. 1,1,3,3,3-Pentafluoropropene-1(FC-1225ZC) | C3H F5 - BuyersGuideChem [buyersguidechem.com]

Synthesis pathways for (Z)-1,2,3,3,3-Pentafluoropropene

An In-depth Technical Guide to the Synthesis of (Z)-1,2,3,3,3-Pentafluoropropene (HFO-1225ye(Z))

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as HFO-1225ye(Z), is a hydrofluoroolefin (HFO) with significant potential in various applications, including as a refrigerant with a low global warming potential (GWP), a monomer for fluoropolymers, and an intermediate in the synthesis of other valuable fluorinated compounds.[1][2] Its (Z)-isomer is of particular interest due to its thermodynamic stability compared to the (E)-isomer.[1] This technical guide provides a comprehensive overview of the primary synthesis pathways for HFO-1225ye(Z), complete with quantitative data, detailed experimental protocols, and process visualizations.

Core Synthesis Pathways

The synthesis of this compound predominantly involves two key strategies: the dehydrofluorination of hexafluoropropane precursors and the isomerization of the corresponding (E)-isomer.

Dehydrofluorination of Hexafluoropropanes

Dehydrofluorination is a common method for introducing a double bond into a fluorinated alkane. The most prevalent precursor for HFO-1225ye synthesis is 1,1,1,2,3,3-hexafluoropropane (HFC-236ea).[3][4] The reaction involves the elimination of a hydrogen fluoride (HF) molecule from the precursor.

Caption: General synthesis pathway for (Z)-HFO-1225ye via dehydrofluorination.

| Catalyst/Base | Temperature (°C) | Pressure | Conversion of HFC-236ea (%) | Selectivity for HFO-1225ye (E+Z) (%) | Yield of HFO-1225ye (%) | Reference |

| Aqueous KOH (50 wt%) | 150 | Not Specified | 57.8 (after 3.5 h) | 52.4 | Not Specified | [3][4] |

| Aqueous KOH (50 wt%) + Phase Transfer Catalyst | 150 | Not Specified | 57.8 (after 2.5 h) | ~52.4 | Not Specified | [4] |

| Aqueous KOH (58-86 wt%) | 110-180 | Not Specified | 98.2 | 95 | Not Specified | [3][5] |

| Aqueous KOH (86 wt%) | 165 | Not Specified | 98.2 | 95 | Not Specified | [5] |

| Suspension of KOH in dibutyl ether | Not Specified | Not Specified | Not Specified | Not Specified | 60 | [3] |

| Gas Phase Catalytic | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [3][4] |

This protocol is based on the descriptions found in patent literature.[3][5]

Objective: To synthesize 1,2,3,3,3-pentafluoropropene (HFO-1225ye) by the dehydrofluorination of 1,1,1,2,3,3-hexafluoropropane (HFC-236ea).

Materials:

-

1,1,1,2,3,3-hexafluoropropane (HFC-236ea)

-

Potassium hydroxide (KOH)

-

Deionized water

-

Reactor suitable for elevated temperature and pressure, equipped with a stirrer, condenser, and collection system.

Procedure:

-

Prepare an aqueous solution of potassium hydroxide with a concentration between 58% and 86% by weight. For example, a 65 wt% KOH solution.

-

Charge the reactor with the aqueous KOH solution.

-

Heat the reactor contents to the desired reaction temperature, typically between 152°C and 165°C.[3]

-

Introduce gaseous HFC-236ea into the reactor below the liquid surface of the KOH solution at a controlled flow rate.

-

Maintain the reaction temperature and continuous stirring to ensure efficient mixing.

-

The gaseous product stream, containing the HFO-1225ye isomers, unreacted HFC-236ea, and water vapor, exits the reactor.

-

Pass the product stream through a condenser to remove water and any high-boiling impurities.

-

Collect the crude HFO-1225ye product in a cold trap or a suitable collection vessel.

-

The collected product is a mixture of (Z)- and (E)-HFO-1225ye, which can be purified and separated in subsequent steps.

Isomerization of (E)-HFO-1225ye to (Z)-HFO-1225ye

The dehydrofluorination of HFC-236ea often produces a mixture of (E)- and (Z)-isomers of HFO-1225ye. Since the (Z)-isomer is thermodynamically more stable, the (E)-isomer can be converted to the desired (Z)-isomer through a catalytic isomerization process.[1][6]

Caption: Workflow for the catalytic isomerization of HFO-1225ye isomers.

| Catalyst | Initial Mixture | Temperature (°C) | Time | Final Composition | Reference |

| Aluminum chlorofluoride (AlClₓF₃₋ₓ) | E/Z-1225ye (26% Z) | 0 | 72 min | 98.9% Z-1225ye, 1.0% E-1225ye | [6] |

| SbF₅ (liquid phase) | E-HFC-1225ye | Not Specified | Not Specified | Equilibrium mixture of E- and Z-HFC-1225ye | [6] |

This protocol is a generalized procedure based on the findings in the provided literature.[6]

Objective: To increase the proportion of this compound in a mixture of its (E) and (Z) isomers.

Materials:

-

A mixture of (E)- and (Z)-HFO-1225ye

-

Aluminum chlorofluoride (AlClₓF₃₋ₓ) catalyst

-

A pressure-resistant reaction vessel (e.g., Fisher Porter tube) equipped with a stirring mechanism and temperature control.

Procedure:

-

In a dry, inert atmosphere (e.g., a dry box), add the aluminum chlorofluoride catalyst to the reaction vessel.

-

Evacuate the vessel and cool it to a low temperature (e.g., using a dry ice/acetone bath).

-

Introduce the mixture of HFO-1225ye isomers into the cooled reaction vessel via vacuum transfer.

-

Allow the vessel to warm to the desired reaction temperature. To favor the formation of the (Z)-isomer, a lower temperature (e.g., 0°C) is used.[6]

-

Stir the mixture to ensure good contact between the liquid HFO-1225ye and the solid catalyst.

-

Monitor the composition of the vapor phase periodically using a suitable analytical technique, such as gas chromatography-mass spectrometry (GC-MS), to determine the ratio of (Z)- to (E)-isomers.

-

Once the desired equilibrium is reached or the reaction is complete, the isomerized product can be separated from the catalyst by distillation.

Conclusion

The synthesis of this compound is a critical process for the production of next-generation fluorochemicals. The dehydrofluorination of HFC-236ea, particularly with aqueous potassium hydroxide, presents a robust method for producing HFO-1225ye. Subsequent catalytic isomerization allows for the enrichment of the thermodynamically favored (Z)-isomer. The data and protocols provided in this guide offer a solid foundation for researchers and professionals working on the synthesis and application of this important fluorinated olefin. Further research may focus on optimizing catalyst systems and reaction conditions to improve yields, selectivity, and process efficiency.

References

- 1. Buy this compound | 2252-83-7 [smolecule.com]

- 2. This compound | 5528-43-8 | Benchchem [benchchem.com]

- 3. US9255047B2 - Process for the preparation of fluorinated compounds - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. researchgate.net [researchgate.net]

- 6. US8058491B2 - Catalytic isomerization between E and Z isomers of 1,2,3,3,3-pentafluoropropene using aluminum catalyst - Google Patents [patents.google.com]

An In-depth Technical Guide to the Environmental Impact Assessment of (Z)-HFO-1225ye

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-HFO-1225ye, a hydrofluoroolefin (HFO), has emerged as a potential alternative to traditional hydrofluorocarbons (HFCs) in various applications, including as a refrigerant and a potential medical propellant.[1] Its environmental impact is a critical consideration for its adoption. This technical guide provides a comprehensive assessment of the environmental fate of (Z)-HFO-1225ye, focusing on its Ozone Depletion Potential (ODP), Global Warming Potential (GWP), atmospheric lifetime, and degradation pathways. The information is presented to aid researchers, scientists, and drug development professionals in making informed decisions regarding the use of this compound.

Core Environmental Impact Parameters

The primary metrics used to assess the environmental impact of volatile organic compounds like (Z)-HFO-1225ye are its ODP, GWP, and atmospheric lifetime. These parameters are intrinsically linked to the compound's chemical structure and its reactivity in the atmosphere.

Quantitative Environmental Data

The following table summarizes the key quantitative data for the environmental impact assessment of (Z)-HFO-1225ye.

| Parameter | Value | Reference(s) |

| Chemical Formula | (Z)-CF3CF=CHF | [2] |

| Atmospheric Lifetime | 8.5 - 10 days | [1][2][3] |

| Ozone Depletion Potential (ODP) | Essentially 0 | [4] |

| Global Warming Potential (GWP) | < 1 - 0.3 | [1][3] |

Experimental and Theoretical Methodologies

The determination of the environmental impact parameters for (Z)-HFO-1225ye relies on a combination of experimental measurements and theoretical calculations.

Determination of Atmospheric Lifetime

The atmospheric lifetime of (Z)-HFO-1225ye is primarily determined by its reaction rate with the hydroxyl radical (•OH), the most significant oxidizing agent in the troposphere. The general approach to determining the atmospheric lifetime involves:

-

Experimental Measurement of the •OH Reaction Rate Coefficient:

-

Pulsed Laser Photolysis/Laser-Induced Fluorescence (PLP/LIF): This is a common experimental technique used to measure the rate coefficient of the reaction between •OH radicals and (Z)-HFO-1225ye. In this method, a laser pulse is used to generate •OH radicals from a precursor molecule (e.g., H₂O₂ or HNO₃) in the presence of (Z)-HFO-1225ye. The subsequent decay of the •OH radical concentration is monitored over time using laser-induced fluorescence. The rate of decay is directly proportional to the reaction rate coefficient.[5]

-

Relative Rate Method: In this technique, the rate of disappearance of (Z)-HFO-1225ye is compared to the disappearance rate of a reference compound with a well-known •OH reaction rate coefficient. The experiments are typically carried out in a smog chamber or a flow tube. By measuring the relative decay rates of the two compounds, the unknown rate coefficient can be calculated.

-

-

Calculation of Atmospheric Lifetime:

-

Once the •OH reaction rate coefficient (kOH) is determined, the atmospheric lifetime (τ) can be calculated using the following equation: τ = 1 / (kOH * [OH]) where [OH] is the global average concentration of hydroxyl radicals in the troposphere.

-

Determination of Ozone Depletion Potential (ODP)

The ODP of a compound is a relative measure of its ability to destroy stratospheric ozone compared to trichlorofluoromethane (CFC-11), which is assigned an ODP of 1.0.[4]

-

(Z)-HFO-1225ye contains no chlorine or bromine atoms. These are the primary elements responsible for catalytic ozone destruction. Therefore, its ODP is considered to be essentially zero.[4] This is a defining characteristic of HFOs and a major advantage over their chlorofluorocarbon (CFC) and hydrochlorofluorocarbon (HCFC) predecessors.

Determination of Global Warming Potential (GWP)

The GWP is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, relative to carbon dioxide (CO₂).

-

Infrared Absorption Spectroscopy: The GWP of a compound is calculated based on its infrared absorption spectrum and its atmospheric lifetime. Fourier Transform Infrared (FTIR) spectroscopy is used to measure the absorption of infrared radiation by (Z)-HFO-1225ye at different wavelengths. This data, combined with the atmospheric lifetime, is used in radiative transfer models to calculate the radiative efficiency of the molecule. The GWP is then calculated by integrating the radiative forcing over a specified time horizon (typically 100 years) and comparing it to that of CO₂.

-

Theoretical Calculations: Computational chemistry methods, such as Density Functional Theory (DFT), can be used to predict the vibrational frequencies and infrared absorption intensities of (Z)-HFO-1225ye. These theoretical data can then be used to estimate the GWP.[6]

Atmospheric Degradation of (Z)-HFO-1225ye

The short atmospheric lifetime of (Z)-HFO-1225ye is a direct result of its rapid degradation in the troposphere. The primary degradation mechanism is initiated by the reaction with the hydroxyl radical (•OH).

The following diagram illustrates the initial steps of the atmospheric degradation pathway of (Z)-HFO-1225ye. The reaction is initiated by the addition of an •OH radical to the carbon-carbon double bond, which is the most favorable reaction pathway.[5][6]

Caption: Initial atmospheric degradation pathway of (Z)-HFO-1225ye initiated by hydroxyl radical addition.

The initial reaction forms two possible intermediate radicals, which then rapidly react with molecular oxygen (O₂) to form peroxy radicals. These peroxy radicals are subsequently converted to alkoxy radicals, which then undergo further decomposition and reaction to yield smaller, oxygenated products. The final degradation products are expected to include trifluoroacetyl fluoride (CF₃C(O)F), formyl fluoride (HC(O)F), hydrogen fluoride (HF), and carbon dioxide (CO₂).[7] These final products are either removed from the atmosphere through deposition or are benign.

Conclusion

The environmental impact assessment of (Z)-HFO-1225ye indicates that it is a compound with a low environmental footprint. Its key attributes include:

-

Negligible Ozone Depletion Potential: The absence of chlorine and bromine in its structure means it does not contribute to stratospheric ozone depletion.

-

Very Low Global Warming Potential: Its short atmospheric lifetime and infrared absorption characteristics result in a GWP that is significantly lower than that of the HFCs it is designed to replace.

-

Short Atmospheric Lifetime: (Z)-HFO-1225ye is rapidly removed from the atmosphere, primarily through reaction with hydroxyl radicals, preventing its long-term accumulation and contribution to climate change.

This favorable environmental profile makes (Z)-HFO-1225ye a promising candidate for applications where minimizing environmental impact is a primary concern. However, as with any chemical substance, a thorough evaluation of its toxicological properties is also essential for a complete risk assessment.

References

- 1. researchgate.net [researchgate.net]

- 2. csl.noaa.gov [csl.noaa.gov]

- 3. d-nb.info [d-nb.info]

- 4. Ozone depletion potential - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Rate coefficients and reaction mechanism for the reaction of OH radicals with (E)-CF3CH═CHF, (Z)-CF3CH═CHF, (E)-CF3CF═CHF, and (Z)-CF3CF═CHF between 200 and 400 K: hybrid density functional theory and canonical variational transition state theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fluorocarbons.org [fluorocarbons.org]

An In-depth Technical Guide to (Z)-1,2,3,3,3-Pentafluoropropene

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-1,2,3,3,3-Pentafluoropropene, systematically named (Z)-1,2,3,3,3-pentafluoroprop-1-ene, is a fluorinated olefin of significant interest in materials science and synthetic chemistry. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications. It is intended to serve as a technical resource for professionals in research and development.

Chemical Identity and Properties

This compound is a colorless gas at standard temperature and pressure.[1] It is one of two geometric isomers, the other being (E)-1,2,3,3,3-pentafluoropropene. The "Z" designation indicates that the substituents of the highest priority on each carbon of the double bond are on the same side. Thermodynamic studies have shown that the (Z)-isomer is the more thermodynamically stable of the two.[1]

Nomenclature and Identifiers

| Identifier | Value |

| IUPAC Name | (Z)-1,2,3,3,3-pentafluoroprop-1-ene[2] |

| Synonyms | (1Z)-1,2,3,3,3-Pentafluoro-1-propene, cis-1,2,3,3,3-Pentafluoropropene, (Z)-HFO-1225ye[3][4] |

| CAS Number | 5528-43-8[5] |

| Molecular Formula | C₃HF₅[2] |

| InChI Key | DMUPYMORYHFFCT-UPHRSURJSA-N[6] |

Physicochemical Properties

| Property | Value |

| Molecular Weight | 132.03 g/mol [2] |

| Boiling Point | -14.7 ± 8.0 °C[2] / ~ -21 °C[7] |

| Appearance | Colorless Gas[7] |

| Density | 1.336 g/cm³ (Predicted) |

| Vapor Pressure | 2958.7 ± 0.0 mmHg at 25°C (Predicted) |

Synthesis and Manufacturing

The industrial production of this compound is a multi-step process designed to achieve high isomeric purity. The overall strategy involves the synthesis of a saturated precursor followed by elimination and isomerization.

Experimental Protocol: Multi-Step Synthesis

A common industrial synthesis route for producing high-purity this compound involves the following key stages, adapted from patent literature[8]:

-

Hydrogenation of Hexafluoropropylene: Hexafluoropropylene (HFP) and hydrogen gas are introduced into a primary reactor containing a hydrogenation catalyst. This reaction yields 1,1,2,3,3,3-hexafluoropropane (HFC-236ea).

-

Purification of HFC-236ea: The product stream from the first reactor is directed to a distillation column. Unreacted starting materials are separated and recycled back into the first reactor, while the purified HFC-236ea is collected.

-

Dehydrofluorination: The purified HFC-236ea is fed into a second reactor with an inert gas like nitrogen. In the presence of a dehydrofluorination catalyst, HFC-236ea undergoes elimination of hydrogen fluoride (HF) to produce a mixture of (E)- and this compound.[7]

-

Isomerization: The isomeric mixture is then passed through a third reactor containing an isomerization catalyst. This step converts the less stable (E)-isomer into the desired (Z)-isomer.

-

Final Purification: The product from the isomerization reactor is subjected to a series of distillations to separate the high-purity this compound from any remaining (E)-isomer, unreacted HFC-236ea, and byproducts like HF.

Caption: Industrial synthesis pathway for this compound.

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton spectrum is expected to show a single complex multiplet. This complexity arises from coupling to the fluorine atoms on the double bond (both geminal and cis H-F coupling) and long-range coupling to the trifluoromethyl (CF₃) group.[1]

-

¹⁹F NMR : The fluorine spectrum would display signals corresponding to the distinct fluorine environments within the molecule: the single fluorine at C1, the single fluorine at C2, and the three equivalent fluorines of the CF₃ group.[1][7]

-

¹³C NMR : The carbon spectrum will provide signals for the three carbon atoms, including the two sp²-hybridized carbons of the double bond and the sp³-hybridized carbon of the CF₃ group.[7]

-

-

Infrared (IR) Spectroscopy : The IR spectrum is characterized by vibrational modes for the C=C double bond, C-H bond, and multiple strong C-F bonds. The fingerprint region will be distinct from its (E)-isomer due to differences in the spatial arrangement of the atoms.[7]

-

Mass Spectrometry (MS) : Mass spectrometry reveals a molecular ion peak (M⁺) at an m/z of approximately 132, corresponding to the molecular weight of C₃HF₅. The fragmentation pattern typically involves the loss of fluorine atoms and the stable CF₃ group, leading to characteristic fragment ions such as CF₃⁺, CF₂⁺, and CHF⁺.[7]

Chemical Reactivity and Mechanisms

Key Reactions

-

Addition Reactions : As an alkene, it readily undergoes addition reactions across the double bond with various reagents, including halogenated species. The high degree of fluorination significantly influences the regioselectivity of these additions.[1]

-

Polymerization : It serves as a monomer in the production of advanced fluoropolymers. These polymers are valued for their high thermal stability and chemical resistance.[3]

Atmospheric Degradation

The primary atmospheric fate of this compound is degradation initiated by reaction with hydroxyl (OH) radicals and, to a lesser extent, chlorine (Cl) atoms.[1] The reaction proceeds via the addition of the radical to the carbon-carbon double bond, forming a transient haloalkyl radical. This initial step triggers a cascade of subsequent reactions, leading to the formation of various degradation products.[9]

Caption: Initiation of atmospheric degradation via hydroxyl radical addition.

Applications

Refrigerants and Foam Blowing Agents

The most significant application of this compound is as a key intermediate in the synthesis of hydrofluoroolefins (HFOs).[1][7] HFOs are a newer generation of refrigerants with low global warming potentials (GWPs), developed to replace older hydrofluorocarbons (HFCs) and chlorofluorocarbons (CFCs).[3] The presence of the double bond in HFOs allows for their rapid degradation in the atmosphere, minimizing their environmental impact.[1]

Fluoropolymer Synthesis

This compound is also utilized as a monomer for creating specialized fluoropolymers. The resulting polymers exhibit exceptional chemical inertness and thermal stability, making them suitable for high-performance applications such as specialty coatings and membranes in harsh environments.[3]

Relevance to Drug Development

While there are no documented direct applications of this compound as a therapeutic agent or in medical imaging, its relevance to the field lies in its nature as a fluorinated building block. The incorporation of fluorine into organic molecules is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. As a reactive, polyfluorinated alkene, it represents a potential starting material for the synthesis of more complex fluorinated molecules that could be investigated for pharmaceutical applications.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions in a laboratory or industrial setting.

GHS Hazard Statements

-

H280: Contains gas under pressure; may explode if heated.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

H336: May cause drowsiness or dizziness.

-

May displace oxygen and cause rapid suffocation.[10]

Handling and Storage Recommendations

-

Ventilation: Use only in well-ventilated areas.

-

Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and face protection. In case of inadequate ventilation, wear respiratory protection.

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Protect from sunlight and heat.

-

First Aid: In case of skin contact, wash with plenty of water. For eye contact, rinse cautiously with water for several minutes. If inhaled, remove person to fresh air. Seek immediate medical attention for any significant exposure.[10]

References

- 1. This compound | 5528-43-8 | Benchchem [benchchem.com]

- 2. (1Z)-1,2,3,3,3-Pentafluoro-1-propene | C3HF5 | CID 5708673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. cymitquimica.com [cymitquimica.com]

- 5. 1,2,3,3,3-Pentafluoropropene - Wikipedia [en.wikipedia.org]

- 6. GSRS [precision.fda.gov]

- 7. Buy this compound | 2252-83-7 [smolecule.com]

- 8. CN101628849B - Preparation method of Z-1,2,3,3,3-pentafluoropropylene - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. synquestlabs.com [synquestlabs.com]

A Technical Guide to the Historical Discovery of Fluorinated Olefins

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of organofluorine chemistry and the subsequent discovery of fluorinated olefins marked a pivotal moment in materials science and chemical synthesis. These monomers, characterized by the presence of one or more fluorine atoms on a vinyl group, have given rise to a vast array of polymers and fine chemicals with unparalleled thermal stability, chemical inertness, and unique electronic properties. Their impact is felt across numerous sectors, from high-performance coatings and electronics to advanced pharmaceuticals. This technical guide provides an in-depth exploration of the seminal discoveries of the core fluorinated olefins, detailing the experimental foundations and key milestones that launched a new era of chemical innovation.

The Dawn of Fluoro-Olefins: Vinyl Fluoride

The journey into fluorinated olefins began at the turn of the 20th century, spearheaded by the pioneering work of Belgian chemist Frédéric Swarts. Known for developing the "Swarts reaction," a halogen exchange method using antimony fluorides, Swarts was the first to synthesize a multitude of organofluorine compounds.[1][2]

First Synthesis of Vinyl Fluoride (1901)

In 1901, Frédéric Swarts achieved the first-ever synthesis of vinyl fluoride (fluoroethene).[3] His method involved the reaction of zinc with 1,1-difluoro-2-bromoethane, demonstrating a novel route to creating a carbon-carbon double bond bearing a fluorine atom.[3] This discovery laid the fundamental groundwork for the field, though industrial-scale production would later rely on different pathways.

Experimental Protocol: Swarts' Synthesis of Vinyl Fluoride

The following protocol is based on the reaction described by Frédéric Swarts in 1901.[3]

Objective: To synthesize vinyl fluoride via the dehalogenation of 1,1-difluoro-2-bromoethane.

Reactants:

-

1,1-difluoro-2-bromoethane (CH₂BrCHF₂)

-

Zinc (Zn) dust

Procedure:

-

A reaction flask is charged with zinc dust suspended in a suitable solvent (e.g., ethanol).

-

1,1-difluoro-2-bromoethane is added dropwise to the zinc suspension.

-

The reaction is initiated, often with gentle heating, causing the zinc to react with the halogenated ethane.

-

The gaseous product, vinyl fluoride (CH₂=CHF), is evolved from the reaction mixture.

-

The evolved gas is passed through a purification train to remove any unreacted starting materials or byproducts and is then collected for characterization.

Figure 1: Synthesis pathway for Vinyl Fluoride as developed by Frédéric Swarts (1901).

A Serendipitous Breakthrough: Tetrafluoroethylene (TFE)

While vinyl fluoride was the first to be synthesized, the discovery of tetrafluoroethylene (TFE) and its subsequent polymerization into polytetrafluoroethylene (PTFE) is one of history's most famous instances of accidental discovery, fundamentally reshaping the landscape of polymer science.

Early Synthesis and Accidental Polymerization

The first documented preparation of tetrafluoroethylene was by French chemist Camille Chabrié, who obtained it by heating tetrachloroethylene with silver(II) fluoride.[4] However, the pivotal moment for TFE came in 1938 at a DuPont laboratory. Chemist Roy J. Plunkett was investigating tetrafluoroethylene as a potential refrigerant.[5][6] Upon inspecting a cylinder of TFE that had seemingly failed to discharge its gaseous contents, he discovered a waxy, white solid inside.[7] This solid was found to be polymerized TFE, or PTFE, a material exhibiting extraordinary chemical inertness and a remarkably low coefficient of friction.[6][7] The iron walls of the container had acted as a catalyst for the polymerization.[7]

Experimental Protocol: Modern Laboratory Synthesis of TFE

While the initial industrial synthesis involved the pyrolysis of chlorodifluoromethane, a safer and more convenient laboratory-scale method involves the pyrolysis of the sodium salt of pentafluoropropionic acid.[4]

Objective: To generate tetrafluoroethylene gas for laboratory use.

Reactants:

-

Sodium pentafluoropropionate (CF₃CF₂COONa)

Apparatus:

-

Quartz tube furnace

-

Vacuum pump

-

Cold trap

Procedure:

-

The sodium salt of pentafluoropropionic acid is placed within a quartz tube.

-

The apparatus is evacuated to a low pressure (typically below 5 Torr).

-

The quartz tube is heated to a high temperature, typically in the range of 650–700 °C.

-

The salt undergoes pyrolysis, decomposing to form gaseous tetrafluoroethylene (C₂F₄), carbon dioxide (CO₂), and solid sodium fluoride (NaF).

-

The gaseous products are passed through a cold trap to condense and collect the TFE, separating it from other potential byproducts. The reaction is: CF₃CF₂CO₂Na → C₂F₄ + CO₂ + NaF.[4]

Figure 2: Modern industrial synthesis workflow for Tetrafluoroethylene (TFE).

The Rise of Vinylidene Fluoride (VDF)

Vinylidene fluoride (VDF), or 1,1-difluoroethene, emerged as another critical monomer, leading to the development of polyvinylidene fluoride (PVDF), a versatile thermoplastic with applications in chemical processing, electronics, and architecture. The polymer was first patented by DuPont in 1948, with commercialization beginning in the 1960s.

Historical Synthesis of Vinylidene Fluoride

The commercial production of VDF has historically been achieved through a multi-step process involving dehydrohalogenation. A common industrial route involves the dehydrochlorination of 1-chloro-1,1-difluoroethane (HCFC-142b). This precursor is itself synthesized from materials like 1,1,1-trichloroethane or via the addition of hydrogen fluoride to acetylene to first form 1,1-difluoroethane.

Experimental Protocol: Synthesis via Dehydrochlorination

The following protocol outlines the key industrial process for VDF synthesis.

Objective: To synthesize vinylidene fluoride via the pyrolysis of 1-chloro-1,1-difluoroethane.

Reactants:

-

1-chloro-1,1-difluoroethane (CH₃CClF₂) (HCFC-142b)

Apparatus:

-

High-temperature pyrolysis reactor (often a long, corrosion-resistant tube)

-

Quenching system

-

Distillation columns

Procedure:

-

Gaseous 1-chloro-1,1-difluoroethane is fed into a pyrolysis reactor.

-

The reactor is maintained at a high temperature, often exceeding 650 °C.[8]

-

The high temperature causes the elimination of hydrogen chloride (HCl), a process known as dehydrochlorination.

-

The reaction, CH₃CClF₂ → CH₂=CF₂ + HCl, yields a mixture of vinylidene fluoride, HCl, and unreacted starting material.

-

The hot gas mixture is rapidly cooled (quenched) to prevent side reactions.

-

The product stream is then subjected to a series of distillations to separate the pure vinylidene fluoride from HCl and other components.

Figure 3: Key industrial synthesis pathway for Vinylidene Fluoride (VDF).

Quantitative Data Summary

The physical properties of these foundational fluorinated olefins are critical to their handling, polymerization, and application. The table below summarizes key quantitative data for each monomer.

| Property | Vinyl Fluoride (VF) | Tetrafluoroethylene (TFE) | Vinylidene Fluoride (VDF) |

| Chemical Formula | C₂H₃F | C₂F₄ | C₂H₂F₂ |

| Molar Mass (g·mol⁻¹) | 46.04[3] | 100.016[4] | 64.03 |

| Boiling Point (°C) | -72.2[3] | -76.3[4] | -84 |

| Melting Point (°C) | -160.5[3] | -142.5[4] | -144 |

| Density | 0.636 g/cm³ (gas)[3] | 1.519 g/cm³ (at -76 °C)[4] | Not specified in results |

| Year of First Synthesis | 1901[3] | 1933 | ~1940s |

References

- 1. Commercial Synthesis and Applications of Poly(Vinylidene Fluoride) | Fluorinated Polymers: Volume 2: Applications | Books Gateway | Royal Society of Chemistry [books.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. nguyen.hong.hai.free.fr [nguyen.hong.hai.free.fr]

- 4. nilepolymers.com [nilepolymers.com]

- 5. US2830099A - Preparation of 1, 1-difluoroethane - Google Patents [patents.google.com]

- 6. Suitable radicals and monomers to obtain innovative fluorinated polymers based on vinylidene fluoride and their applications [comptes-rendus.academie-sciences.fr]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. 1,1-Difluoroethane - Wikipedia [en.wikipedia.org]

Theoretical and Computational Deep Dive into (Z)-1,2,3,3,3-Pentafluoropropene

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-1,2,3,3,3-Pentafluoropropene, also known as HFO-1225ye(Z), is a fluorinated olefin of significant interest due to its low global warming potential and its role as a key intermediate in the synthesis of next-generation refrigerants and fluoropolymers.[1][2] This technical guide provides a comprehensive overview of the theoretical and computational studies of this compound, detailing its molecular structure, spectroscopic properties, and atmospheric reactivity. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by consolidating quantitative data, outlining detailed experimental and computational protocols, and visualizing key chemical processes.

Introduction

This compound (C₃HF₅) is a colorless gas at room temperature and is characterized by its chemical stability.[1] As a hydrofluoroolefin (HFO), it represents a more environmentally friendly alternative to hydrofluorocarbons (HFCs) due to its shorter atmospheric lifetime.[2] The "Z" designation in its name refers to the specific stereochemistry of the molecule, where the fluorine atom and the trifluoromethyl group are on the same side of the carbon-carbon double bond. This guide will delve into the theoretical and computational methodologies used to elucidate the properties and reactivity of this important molecule.

Molecular Structure and Properties

The molecular structure of this compound has been extensively studied using a combination of experimental techniques and computational methods.

General Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C₃HF₅ |

| Molecular Weight | 132.03 g/mol [3] |

| Boiling Point | Approximately -21°C |

| Physical State | Colorless gas at room temperature[1] |

| CAS Number | 5528-43-8 |

Structural Parameters

Ab initio calculations and microwave spectroscopy have been employed to determine the precise structural parameters of the molecule.[4]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy reveals the characteristic vibrational modes of the molecule, arising from its C=C double bond, C-F bonds, and C-H bond.[5] The IR spectrum of the (Z)-isomer shows distinct patterns that differentiate it from the (E)-isomer, particularly in the fingerprint region.[5]

Microwave Spectroscopy

Microwave spectroscopy provides highly accurate data on the rotational constants of this compound, which are essential for determining its three-dimensional structure.[5]

| Rotational Constant | Experimental Value (MHz) |

| A | 3485.49228(22) |

| B | 1409.948044(81) |

| C | 1217.072158(75) |

Data from Smolecule.[5]

Mass Spectrometry

Mass spectrometry data indicates a molecular ion peak at an m/z of 132, corresponding to the molecular weight.[1] The fragmentation pattern typically involves the cleavage of C-F bonds and the CF₃ group.[1]

Theoretical and Computational Methodologies

A variety of computational methods have been utilized to investigate the properties and reactivity of this compound.

Density Functional Theory (DFT) Calculations

DFT methods are commonly used to study the electronic structure, geometry, and reaction energetics of fluorinated propenes. A typical computational workflow is outlined below.

Protocol for DFT Calculations:

-

Initial Structure Generation: A 3D model of this compound is generated using molecular modeling software.

-

Conformational Search: A conformational search is performed using a computationally inexpensive method like the semi-empirical XTB method within a tool such as CREST to identify low-energy conformers.[1]

-

Geometry Optimization: The lowest energy conformers are then subjected to geometry optimization at a higher level of theory, such as DFT with a functional like ωB97X-D and a basis set like 6-31+G(d,p).[1] Solvation effects can be included using an implicit solvation model like SMD.[1]

-

Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm they are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPE) and other thermodynamic data.[1]

-

Transition State Search: For reaction mechanism studies, transition state geometries are located using methods like the Berny algorithm. A single imaginary frequency confirms a true transition state.

-

Thermodynamic and Kinetic Analysis: The calculated energies are used to determine reaction enthalpies, Gibbs free energies, and activation barriers, providing insights into the reaction mechanism and kinetics.

Atmospheric Chemistry: Reactions with OH Radicals

The dominant atmospheric removal process for this compound is its reaction with hydroxyl (OH) radicals.[2] This reaction proceeds primarily through the addition of the OH radical to the carbon-carbon double bond.

Reaction Mechanism

The reaction is initiated by the electrophilic addition of the OH radical to one of the carbon atoms of the double bond, forming two possible radical adducts. The subsequent reactions of these adducts with atmospheric oxygen (O₂) lead to the formation of various degradation products.

Reaction Kinetics

The rate coefficients for the reaction of this compound with OH radicals have been determined experimentally.

| Temperature (K) | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) |

| 298 | (1.22 ± 0.14) x 10⁻¹² |

This data is crucial for determining the atmospheric lifetime of the compound.

Experimental Protocols

Synthesis

A common laboratory-scale synthesis of this compound involves the dehydrofluorination of 1,1,2,3,3,3-hexafluoropropane.[5]

General Protocol:

-

Reactant Preparation: 1,1,2,3,3,3-hexafluoropropane is used as the starting material.

-

Reaction Conditions: The dehydrofluorination is typically carried out in the gas phase over a suitable catalyst at elevated temperatures.

-

Product Separation: The resulting mixture of (Z)- and (E)-isomers of 1,2,3,3,3-pentafluoropropene is separated and purified, often using distillation techniques.

Gas-Phase Reactivity Studies

The kinetics of the gas-phase reactions of this compound are often studied using environmental simulation chambers coupled with in-situ analytical techniques like Fourier Transform Infrared (FTIR) spectroscopy.

Experimental Workflow:

Protocol for Gas-Phase Reactivity Studies:

-

Chamber Setup: A large-volume environmental chamber (e.g., 1080 L quartz-glass) is filled with purified air at a controlled temperature and pressure.[6]

-

Reactant Introduction: Known concentrations of this compound and a precursor for the oxidant (e.g., H₂O₂ for OH radicals) are introduced into the chamber.

-

Reaction Initiation: The reaction is initiated by photolysis of the precursor to generate the desired oxidant (e.g., UV irradiation of H₂O₂ to produce OH radicals).

-

In-situ Monitoring: The concentrations of the reactants and products are monitored over time using a long-path FTIR spectrometer.

-

Data Analysis: The concentration-time profiles are used to determine the rate coefficient for the reaction, often using a relative rate method with a reference compound whose reaction rate is well-known.

Conclusion

Theoretical and computational studies have been instrumental in characterizing the molecular properties and reactivity of this compound. The combination of high-level ab initio and DFT calculations with advanced experimental techniques like microwave and FTIR spectroscopy has provided a detailed understanding of this environmentally important molecule. This guide has summarized key quantitative data, outlined detailed experimental and computational protocols, and provided visualizations of important processes to serve as a comprehensive resource for the scientific community. The continued study of HFOs like this compound is crucial for the development of sustainable technologies.

References

- 1. static.igem.wiki [static.igem.wiki]

- 2. This compound | 5528-43-8 | Benchchem [benchchem.com]

- 3. (1Z)-1,2,3,3,3-Pentafluoro-1-propene | C3HF5 | CID 5708673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Buy this compound | 2252-83-7 [smolecule.com]

- 6. researchgate.net [researchgate.net]

A Guide to Quantum Chemical Calculations of Fluoropropene Structures

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the quantum chemical calculations used to elucidate the structures and properties of fluoropropene isomers. Fluorine's unique stereoelectronic properties significantly influence molecular conformation and reactivity, making a precise understanding of fluorinated molecules like fluoropropenes crucial in fields ranging from materials science to drug design. This document provides a summary of computational methodologies, quantitative data from various studies, and visualizations of key concepts to facilitate a deeper understanding of the conformational landscape of these molecules.

Introduction to Fluoropropene Isomers

Fluoropropenes, with the chemical formula C₃H₅F, exist as several structural isomers, primarily 1-fluoropropene, 2-fluoropropene, and 3-fluoropropene. The position of the fluorine atom dramatically alters the molecule's electronic structure and, consequently, its physical and chemical properties. Furthermore, isomers like 3-fluoropropene exhibit rotational isomerism, leading to different stable conformers. Quantum chemical calculations are indispensable for determining the relative energies, structures, and spectroscopic properties of these various forms.

Computational Methodologies

A variety of ab initio and density functional theory (DFT) methods have been employed to study fluoropropene structures. The choice of method and basis set is critical for obtaining accurate results that correlate well with experimental data.

Ab Initio Calculations

Ab initio methods, which are based on first principles of quantum mechanics, are widely used for their accuracy. For fluoropropenes, methods such as Møller-Plesset perturbation theory to the second order (MP2) have proven effective in predicting conformational stabilities and structural parameters.[1]

Typical Protocol for Ab Initio Geometry Optimization and Energy Calculation:

-

Initial Structure Generation: A starting geometry for the desired fluoropropene isomer or conformer is generated.

-

Method and Basis Set Selection: An ab initio method (e.g., MP2) and a suitable basis set (e.g., 6-311++G(d,p)) are chosen. The inclusion of diffuse functions (++) and polarization functions (d,p) is often important for accurately describing the electronic structure of fluorine-containing compounds.[1][2]

-

Geometry Optimization: The molecular geometry is optimized to find the minimum energy structure on the potential energy surface. This involves iteratively calculating the forces on the atoms and adjusting their positions until a stationary point is reached.

-

Frequency Calculation: To confirm that the optimized structure is a true minimum (and not a saddle point), vibrational frequencies are calculated. All real frequencies indicate a stable structure.

-

Single-Point Energy Calculation: A more accurate single-point energy calculation may be performed on the optimized geometry using a higher level of theory or a larger basis set.

-

Property Calculation: Other properties of interest, such as rotational constants and dipole moments, are calculated from the optimized wave function.

Density Functional Theory (DFT)

DFT methods offer a balance between computational cost and accuracy, making them suitable for a wide range of applications. Functionals such as M06-2X have been used to investigate the reaction mechanisms of fluoropropenes.[3]

Typical Protocol for DFT Calculations:

-

Functional and Basis Set Selection: A DFT functional (e.g., M06-2X) and a basis set (e.g., 6-311++G(d,p)) are selected.[3]

-

Geometry Optimization and Frequency Calculation: Similar to the ab initio protocol, the geometry is optimized, and vibrational frequencies are calculated to verify the nature of the stationary point.

-

Energy and Property Calculations: Single-point energies and other molecular properties are computed.

Quantitative Data Summary

The following tables summarize key quantitative data obtained from various quantum chemical studies on fluoropropene isomers.

Table 1: Calculated Properties of 3-Fluoropropene Conformers

| Property | Conformer | MP2/6-31G(d,p) | MP2/6-311G(d,p) | MP2/6-311++G(d,p) | Experimental |

| Relative Energy (cm⁻¹) | cis | 0 | 0 | 117 | 0[1][4] |

| gauche | 130 | 85 | 0 | 166 ± 67 cal/mole[5] | |

| Rotational Constants (MHz) | cis | A=17236.63, B=6002.91, C=4579.82[5][6] | |||

| gauche | A=27720.34, B=4263.62, C=4131.98[5][6] | ||||

| Dipole Moment (Debye) | cis | µ_total = 1.766 ± 0.014[6] | |||

| gauche | µ_total = 1.931 ± 0.015[6] |

Note: The calculated relative energies show some variability with the basis set, highlighting the importance of choosing an appropriate level of theory. The experimental energy difference indicates the cis conformer is more stable in the gas phase.[1][6]

Table 2: Calculated Properties of 2,3,3-Trifluoropropene Rotamers

| Property | Rotamer (i) (chiral) | Rotamer (ii) (achiral) |

| Relative Energy (cm⁻¹) (Equilibrium) | 0 | 90[7] |

| Relative Energy (cm⁻¹) (Zero-point corrected) | 0 | 96[7] |

| Rotational Constants (MHz) | A=3728.3, B=2197.8, C=1623.5[7] | A=4033.4, B=1870.8, C=1497.1[7] |